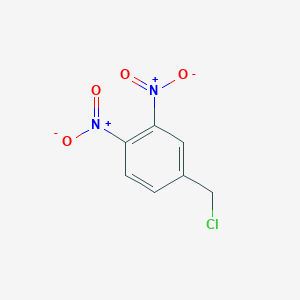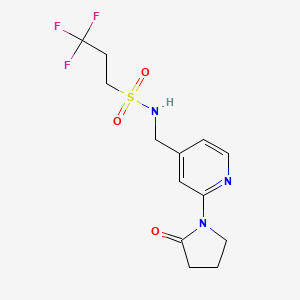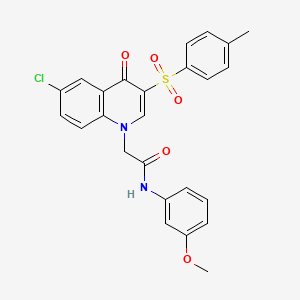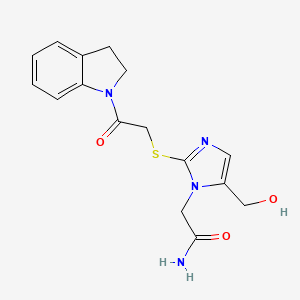
2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone often involves complex chemical reactions, including the use of 1H-indole-2,3-dione or 5-bromo-1H-indole-2,3-dione, arylmethylketone, and ethyl alcohol in the presence of sulphuric acid under specific conditions such as microwave and ultrasound irradiation. This process leads to the formation of novel series of compounds characterized by their significant antimicrobial activity against various strains (Ashok et al., 2015).
Molecular Structure Analysis
Studies on compounds closely related to this compound have shown that their molecular structure can be extensively analyzed using gas-phase electron diffraction (GED) and ab initio molecular orbital calculations. These analyses reveal the conformational composition of the molecules, including their syn and gauche conformations relative to specific bonds, providing insights into the spatial arrangement and electronic structure of such compounds (Aarset & Hagen, 2005).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can vary widely, reflecting the compound's reactivity and interaction with different reagents. For instance, the synthesis and subsequent reactions of chlorophyll-a derivatives illustrate the compound's versatility in forming new chemical bonds and structures under specific conditions, thereby demonstrating its potential in synthetic chemistry applications (Yamamoto & Tamiaki, 2015).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, solubility, and crystalline structure, can be deduced from the synthesis and structural analysis of similar compounds. These properties are critical for understanding the compound's behavior in different environments and for applications in materials science (Fujimoto et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for forming various chemical bonds, play a crucial role in the application and manipulation of this compound. Studies on the compound's reactivity with different reagents and under various conditions help in understanding its potential uses in chemical synthesis and pharmaceutical applications (Suo et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Synthesis and Antimicrobial Activity : Research has shown that derivatives of indole, like 2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone, are synthesized for antimicrobial applications. These compounds demonstrate significant activity against both bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Chauhan, Dwivedi, Siddiqi Anees, & Kishore, 2011).
Antifungal and Antibacterial Properties : Further studies on similar compounds synthesized from indole derivatives exhibit strong antibacterial and antifungal properties. This suggests their usefulness in combating microbial infections (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Biological Evaluation and Synthetic Methods
Synthesis and Biological Evaluation : Research on compounds related to this compound involves their synthesis, characterization, and evaluation for biological activities. Studies include the development of new synthetic methods and assessing the antimicrobial efficacy of these compounds (Muralikrishna, Ravindranath, Ch, Kala, & Kumar, 2014).
Anti-Inflammatory Agents : Some derivatives are synthesized and evaluated for anti-inflammatory properties, indicating potential therapeutic applications in treating inflammation-related conditions (Rehman, Saini, & Kumar, 2022).
Chemical Structure and Properties
- Molecular Structure and Conformation : Studies have also been conducted on the molecular structure and conformational composition of similar compounds. These studies provide insights into the physical and chemical properties of these molecules, which are crucial for understanding their interaction with biological systems (Aarset & Hagen, 2005).
Propiedades
IUPAC Name |
2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-2-12-9-6-10-14-15(11-20-17(12)14)18(21)16(19)13-7-4-3-5-8-13/h3-11,16,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDWUIVMLNLUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)
![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)
![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)
![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)


